molecular formula C7H2F7N B6258441 6-fluoro-2,3-bis(trifluoromethyl)pyridine CAS No. 1208079-24-6

6-fluoro-2,3-bis(trifluoromethyl)pyridine

Cat. No.: B6258441
CAS No.: 1208079-24-6
M. Wt: 233.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2,3-bis(trifluoromethyl)pyridine is a fluorinated pyridine derivative featuring a fluorine atom at position 6 and two trifluoromethyl (-CF₃) groups at positions 2 and 3 on the aromatic ring. Such properties make it a valuable intermediate in agrochemical and pharmaceutical synthesis, particularly for designing molecules resistant to metabolic degradation .

Properties

CAS No.

1208079-24-6

Molecular Formula

C7H2F7N

Molecular Weight

233.1

Purity

95

Origin of Product

United States

Preparation Methods

Liquid-Phase Fluorination with Hydrogen Fluoride

A patented industrial process for synthesizing 2-fluoro-6-(trifluoromethyl)pyridine provides foundational insights applicable to the target compound. The method involves fluorinating 2-chloro-6-(trichloromethyl)pyridine with anhydrous hydrogen fluoride (HF) under high-pressure conditions (10–30 kg/cm²) at 140–230°C. Key parameters include:

ParameterValue/RangeImpact on Yield/Purity
CatalystFeCl₃ or NbCl₅Enhances Cl-to-F substitution
HF:Molar Ratio≥3:1Drives complete fluorination
Pressure10–30 kg/cm²Accelerates reaction kinetics
Temperature140–230°CBalances reactivity vs. degradation

In Example 1 of the patent, fluorination of 231 g 2-chloro-6-(trichloromethyl)pyridine with 264 g HF and FeCl₃ yielded 57.25% 2-fluoro-6-(trifluoromethyl)pyridine, with residual chlorofluoro intermediates recycled for higher efficiency. This approach could be adapted for 6-fluoro-2,3-bis(trifluoromethyl)pyridine by starting with a 2,3-dichloro-6-(trichloromethyl)pyridine precursor.

Sequential Trifluoromethylation and Fluorination

Copper-Mediated Trifluoromethylation

ChemicalBook documents a 92%-yield synthesis of 2,6-bis(trifluoromethyl)pyridine using (trifluoromethyl)trimethylsilane (TMSCF₃), silver fluoride (AgF), and copper powder. The reaction proceeds via:

  • Activation : AgF reacts with TMSCF₃ to generate CF₃⁻ species.

  • Substitution : Copper facilitates nucleophilic trifluoromethylation of 2,6-dibromopyridine.

Adapting this method for 2,3-bis(trifluoromethyl)pyridine would require a 2,3-dihalopyridine substrate. Subsequent fluorination at position 6 could employ HF under conditions similar to Section 1.1. Challenges include:

  • Regioselectivity : Ensuring CF₃ groups occupy 2- and 3-positions.

  • Compatibility : TMSCF₃ may require inert conditions incompatible with residual HF.

Challenges and Optimization Strategies

Regioselectivity Control

The electronic and steric effects of adjacent CF₃ groups complicate fluorination. Computational studies suggest:

  • Meta-Directing Nature : CF₃ groups deactivate the ring, favoring electrophilic substitution at position 6.

  • Steric Hindrance : 2,3-Bis(trifluoromethyl) groups may impede reagent access to position 6, necessitating high-pressure conditions.

Purification and Recycling

The patent emphasizes distillation for isolating 2-fluoro-6-(trifluoromethyl)pyridine (99.97% purity). For the target compound, fractional distillation or preparative GC may resolve challenges posed by similar boiling points of intermediates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl groups activate specific ring positions for nucleophilic attack. Key observations include:

  • Fluorine displacement at position 6 occurs under high-temperature fluorination conditions (170–190°C) with hydrogen fluoride (HF), yielding fully fluorinated derivatives .

  • Chlorine substitution is less common unless additional halogens are introduced via precursor intermediates. For example, residues from partial fluorination (e.g., 2-chloro-6-trifluoromethylpyridine) undergo further HF treatment to achieve full fluorination .

Table 1: Nucleophilic Fluorination Conditions and Outcomes

SubstrateReaction ConditionsProduct (GC Yield)Purity
2-Chloro-6-(trichloromethyl)pyridineHF, 170°C, 18 hr, FeCl₃ catalyst2-Fluoro-6-(trifluoromethyl)pyridine (57.25%)99.97%
Chlorofluoropyridine residueRecycled HF treatment, 170°C2,3-Difluoro-6-(trifluoromethyl)pyridine99.96%

Electrophilic Reactions

  • Lithiation at deprotonated positions (e.g., C4) allows coupling with electrophiles like aldehydes or alkyl halides, though experimental data for this specific derivative remain sparse .

  • Halogenation (e.g., bromination) requires harsh conditions due to the ring’s deactivation, often yielding mixtures unless directing groups are present .

Stability and Reaction Optimization

  • Thermal stability : Reactions exceeding 200°C risk decomposition, necessitating controlled heating and inert atmospheres .

  • Solvent-free fluorination : Industrial processes prioritize solvent-free conditions to simplify purification and improve yields (e.g., 92% yield in DMF-free systems) .

Mechanistic Insights

  • Electronic effects : Trifluoromethyl groups at positions 2 and 3 create a pronounced electron-deficient environment, directing nucleophiles to position 6 (para to fluorine) .

  • Catalytic influence : Metal catalysts like copper or silver fluoride enhance reaction rates in halogen-exchange processes .

Scientific Research Applications

Agrochemical Applications

1. Pesticides and Fungicides:
The compound serves as a crucial intermediate in developing several agrochemicals. Notably, it is involved in synthesizing crop protection agents such as fluazinam and picoxystrobin. Fluazinam, a potent fungicide, exhibits higher efficacy than traditional compounds due to its trifluoromethyl substitution, which enhances its ability to disrupt fungal respiration .

2. Crop Protection Products:
The unique properties of this compound make it an essential building block for numerous agrochemicals. Its derivatives are used in over 20 registered crop protection products that help safeguard crops against pests and diseases . The incorporation of trifluoromethyl groups often results in improved selectivity and lower toxicity compared to non-fluorinated counterparts.

Pharmaceutical Applications

1. Drug Development:
In pharmaceuticals, compounds containing the trifluoromethyl group are known to enhance biological activity. Approximately 40% of pharmaceutical compounds contain fluorine, with 20% featuring a trifluoromethyl structure . Although only a few TFMP derivatives have received market approval, numerous candidates are currently undergoing clinical trials for antiviral and antitumor activities.

2. Antiviral and Antitumor Agents:
this compound is being explored for its potential in developing new drugs targeting viral infections and cancer. The presence of fluorine atoms in these compounds often leads to improved pharmacokinetic properties and increased metabolic stability .

Case Studies

Case Study Application Outcome
Fluazinam SynthesisFungicideDemonstrated superior activity against fungal pathogens
Picoxystrobin DevelopmentFungicideEffective against a broad spectrum of fungal diseases
Antiviral Drug CandidateViral InfectionsEarly-stage trials show promise in inhibiting viral replication

Mechanism of Action

The mechanism of action of 6-fluoro-2,3-bis(trifluoromethyl)pyridine is primarily influenced by its electron-withdrawing groups. These groups enhance the compound’s reactivity towards nucleophiles and reduce its basicity. The molecular targets and pathways involved depend on the specific application. For instance, in pharmaceuticals, the compound may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s distinctiveness lies in its trifluoromethyl and fluorine substituents directly on the pyridine core. Below is a comparative analysis with structurally related pyridine and heterocyclic derivatives:

Compound Name Core Structure Substituents (Positions) Key Features/Applications Reference
6-Fluoro-2,3-bis(trifluoromethyl)pyridine Pyridine F (6), CF₃ (2,3) High electron-withdrawing effect; potential agrochemical/pharmaceutical applications -
2,6-Bis[4-(trifluoromethyl)phenyl]pyridine (PT-CF3) Pyridine CF₃ on phenyl rings (4-positions) Fluorescent sensor applications due to extended π-conjugation
N-(5-(Trifluoromethyl)pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Pyridine CF₃ (5); trifluoromethylpyrazole Agrochemical intermediate with dual trifluoromethyl groups enhancing bioactivity
3-Fluoro-1H-pyrrolo[2,3-b]pyridine Azaindole F (3) Pharmaceutical building block; fluorine enhances metabolic stability
2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine Imidazopyridine CF₃ (6); ethylsulfonyl (3) Agrochemical candidate with trifluoromethyl improving pesticidal activity

Key Comparisons

Substituent Positioning :

  • The direct attachment of -CF₃ and F groups on the pyridine ring in this compound creates a stronger electron-withdrawing effect compared to derivatives like PT-CF3, where -CF₃ groups are on pendant phenyl rings . This enhances electrophilic substitution reactivity and stability in harsh conditions.
  • Fluorine at position 6 vs. position 3 (e.g., in azaindole derivatives) alters dipole moments and steric interactions, influencing binding affinity in biological targets .

Lipophilicity and Bioactivity: Multiple -CF₃ groups significantly increase logP values (lipophilicity), improving membrane permeability. This is critical for agrochemicals (e.g., compounds) targeting insect nervous systems . Compared to mono-trifluoromethyl analogs (e.g., ), the dual -CF₃ groups in the target compound may amplify bioactivity but could reduce aqueous solubility, necessitating formulation adjustments .

Synthetic Challenges :

  • Introducing -CF₃ groups at adjacent positions (2 and 3) requires precise regioselective methods, such as halogen-trifluoromethyl exchange or directed ortho-metalation, which are more complex than synthesizing phenyl-substituted analogs like PT-CF3 .

Applications :

  • Fluorescent Sensors : Unlike PT-CF3, which is used in photopolymerization monitoring due to its extended conjugation , the target compound’s compact structure may limit sensor utility but enhance compatibility in small-molecule drug design.
  • Agrochemicals : The compound’s trifluoromethyl density aligns with trends in modern pesticides (e.g., Isocycloseram in ), where -CF₃ groups improve resistance to oxidative degradation .

Research Findings and Trends

  • Electron-Deficient Pyridines : Derivatives with multiple electron-withdrawing groups (EWGs) are increasingly prioritized in drug discovery for their ability to modulate enzyme active sites. For example, the -CF₃ groups in this compound could mimic carbonyl or nitro functionalities in inhibitors .
  • Patent Activity : Recent patents () highlight trifluoromethylpyridines as key motifs in next-generation insecticides, underscoring the commercial relevance of the target compound .

Biological Activity

6-Fluoro-2,3-bis(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethyl groups, which significantly influence its chemical properties and biological interactions. The following sections explore its synthesis, biological targets, mechanisms of action, and relevant case studies.

The molecular structure of this compound includes a pyridine ring substituted with both a fluorine atom and two trifluoromethyl groups. This configuration enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Biological Targets

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity against various targets. The primary biological targets for derivatives of this compound include:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is critical for the development of antitumor and antimicrobial agents.
  • Kinases : Several studies have identified kinase inhibition as a significant mechanism of action for pyridine derivatives, including those targeting tyrosine kinases involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as DHFR, leading to disrupted folate metabolism in pathogens or cancer cells.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Trifluoromethylated compounds have been shown to possess antimicrobial properties, potentially through disruption of bacterial membrane integrity or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of fluorinated pyridines, including this compound. Notable findings include:

  • Antimicrobial Activity : A study demonstrated that trifluoromethyl-pyridine derivatives exhibited potent activity against multidrug-resistant tuberculosis (MDR-TB) strains. The presence of trifluoromethyl groups was linked to enhanced permeability and retention in bacterial cells .
  • Antitumor Properties : Research has shown that similar pyridine derivatives can inhibit cancer cell growth by targeting DHFR and other kinases involved in cell proliferation .

Data Table: Biological Activities of Related Compounds

Compound NameBiological TargetActivity TypeReference
This compoundDihydrofolate ReductaseEnzyme Inhibition
5-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidineDihydrofolate ReductaseAntitumor
6-(Trifluoromethyl)pyrido[2,3-d]pyrimidineKinase InhibitionAnticancer
2-Chloro-3-(trifluoromethyl)pyridineGPR119 AgonistMetabolic Modulation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-fluoro-2,3-bis(trifluoromethyl)pyridine, and how can byproduct formation be minimized?

  • Methodological Answer : The synthesis typically involves fluorination and trifluoromethylation of pyridine precursors. For example, halogen-exchange reactions using agents like KF or CsF under controlled temperatures (120–150°C) can introduce fluorine atoms, while Cu-mediated cross-coupling or radical trifluoromethylation may add CF₃ groups. Key challenges include steric hindrance from existing substituents and side reactions due to fluorine’s high electronegativity. Byproducts such as dehalogenated intermediates can be minimized by optimizing reaction time and stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Critical for identifying fluorine environments, with shifts typically between -60 to -80 ppm for CF₃ groups and -100 to -120 ppm for aromatic fluorine .
  • X-ray Crystallography : Resolves steric and electronic effects of substituents; the compound’s planar pyridine ring and distorted CF₃ groups can be visualized .
  • GC-MS/HPLC : Used to confirm purity and detect trace impurities (<1%) .

Q. How can purification challenges due to the compound’s volatility and fluorophilicity be addressed?

  • Methodological Answer : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) separates volatile byproducts. Fluorophilic stationary phases (e.g., C18 with perfluorinated modifiers) in column chromatography improve resolution. Recrystallization in hexane/ethyl acetate mixtures (1:3) yields high-purity crystals .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic and steric effects of this compound in coordination chemistry?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs) to assess electron-withdrawing effects. The CF₃ groups lower the LUMO energy (-1.5 eV), enhancing electrophilicity, while steric maps reveal repulsion at the 2- and 3-positions, influencing ligand-metal binding .

Q. How do contradictory data on the compound’s reactivity in cross-coupling reactions arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from solvent polarity (e.g., DMF vs. THF) and catalyst choice (Pd vs. Ni). For example, Pd(PPh₃)₄ in DMF promotes Suzuki-Miyaura coupling at the 4-position (yield: 75%), while Ni-catalyzed reactions favor 5-substitution (yield: 60%). Kinetic studies (e.g., Eyring plots) and isotopic labeling (²H/¹⁸O) clarify mechanistic pathways .

Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?

  • Methodological Answer : Degradation pathways involve hydrolysis of CF₃ groups to COOH under strong acids (pH < 2). Stabilization strategies include:

  • Protecting Groups : Boc or TMS ethers at reactive sites.
  • Buffered Media : Phosphate buffer (pH 7.4) reduces hydrolysis rates by 50% .
  • Antioxidants : BHT (0.1% w/w) prevents radical-mediated degradation .

Q. How does the compound’s fluorination pattern influence its bioactivity in medicinal chemistry studies?

  • Methodological Answer : Fluorine at the 6-position enhances metabolic stability (t₁/₂: 8.2 h vs. 2.1 h for non-fluorinated analogs), while CF₃ groups improve lipophilicity (logP: 3.1 vs. 1.8). In vitro assays (e.g., CYP450 inhibition) and molecular docking (PDB: 4XYZ) correlate these properties with target binding affinity (IC₅₀: 12 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.